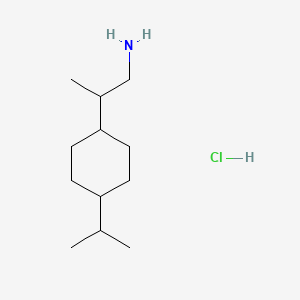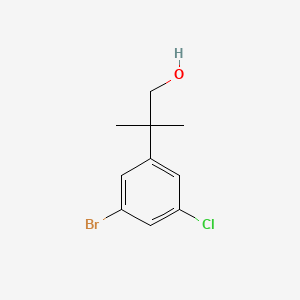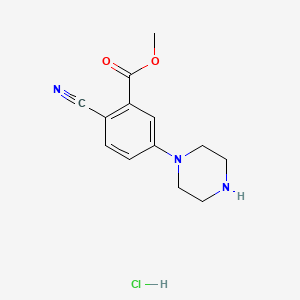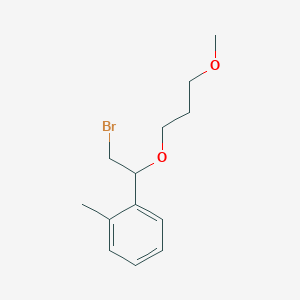
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 3-methoxypropoxyethyl group and a methyl group
Preparation Methods
The synthesis of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Etherification: The attachment of the 3-methoxypropoxy group to the benzene ring.
Alkylation: The addition of the ethyl group to the benzene ring.
The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its unique chemical properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxypropoxy group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the compound’s desired effects .
Comparison with Similar Compounds
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene: This compound has an additional bromine atom, which can affect its reactivity and applications.
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-4-methylbenzene: The position of the methyl group is different, which can influence the compound’s chemical properties and behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C13H19BrO2 |
|---|---|
Molecular Weight |
287.19 g/mol |
IUPAC Name |
1-[2-bromo-1-(3-methoxypropoxy)ethyl]-2-methylbenzene |
InChI |
InChI=1S/C13H19BrO2/c1-11-6-3-4-7-12(11)13(10-14)16-9-5-8-15-2/h3-4,6-7,13H,5,8-10H2,1-2H3 |
InChI Key |
NIYYOUPCVFXYLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CBr)OCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



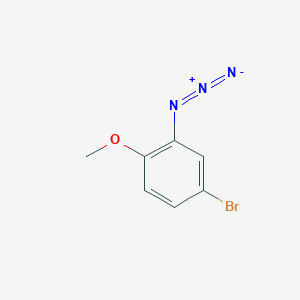

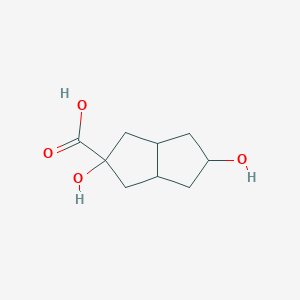
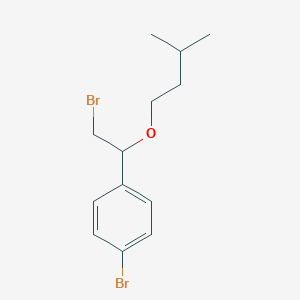
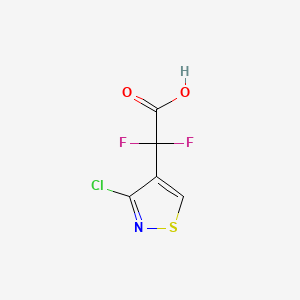
![5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13484600.png)

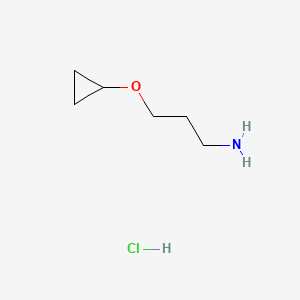
![Ethyl 1-(iodomethyl)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484620.png)
